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molecular formula C14H15N3 B131803 Cyprodinil CAS No. 121552-61-2

Cyprodinil

Cat. No. B131803
M. Wt: 225.29 g/mol
InChI Key: HAORKNGNJCEJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997941

Procedure details

10 g (51 mmol) of phenylguanidine hydrogen carbonate and 9.7 g (77 mmol) of 1-cyclopropyl-1,3-butanedione are heated at 110° C. for 6 hours with stirring, the evolution of carbon dioxide which occurs subsiding as the reaction progresses. After the dark brown emulsion has been cooled to room temperature, 50 ml of diethyl ether are added and the mixture is washed twice with 20 ml of water each time, dried over sodium sulfate and filtered, and the solvent is evaporated. The dark brown oil which remains (=13.1 g) is purified by column chromatography over silica gel (diethyl ether/toluene: 5/3). After the eluant mixture has been evaporated off, the brown oil is made to crystallise and recrystallised from diethyl ether/petroleum ether at 30°-50° C. Light-brown crystals are obtained. Melting point: 67°-69° C.; yield: 8.55 g (38 mmol) (=74.5% of the theoretical yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)(O)O.[C:5]1([NH:11][C:12]([NH2:14])=[NH:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH:15]1([C:18](=O)[CH2:19][C:20](=O)[CH3:21])[CH2:17][CH2:16]1.C(=O)=O>C(OCC)C>[C:5]1([NH:11][C:12]2[N:14]=[C:20]([CH3:21])[CH:19]=[C:18]([CH:15]3[CH2:17][CH2:16]3)[N:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(O)(O)=O.C1(=CC=CC=C1)NC(=N)N
Name
Quantity
9.7 g
Type
reactant
Smiles
C1(CC1)C(CC(C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as the reaction progresses
WASH
Type
WASH
Details
the mixture is washed twice with 20 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography over silica gel (diethyl ether/toluene: 5/3)
CUSTOM
Type
CUSTOM
Details
After the eluant mixture has been evaporated off
CUSTOM
Type
CUSTOM
Details
to crystallise
CUSTOM
Type
CUSTOM
Details
recrystallised from diethyl ether/petroleum ether at 30°-50° C
CUSTOM
Type
CUSTOM
Details
Light-brown crystals are obtained
CUSTOM
Type
CUSTOM
Details
yield: 8.55 g (38 mmol) (=74.5% of the theoretical yield)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC1=NC(=CC(=N1)C)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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